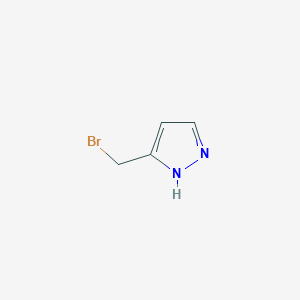

3-(bromomethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(bromomethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c5-3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCRIDFDPOZBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90543537 | |

| Record name | 5-(Bromomethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102846-12-8 | |

| Record name | 5-(Bromomethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90543537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Alchemical Lynchpin: A Technical Guide to 3-(Bromomethyl)-1H-pyrazole for Advanced Synthesis

Foreword: The Unassuming Power of a Privileged Scaffold

In the intricate tapestry of modern drug discovery and fine chemical synthesis, certain molecular motifs appear with remarkable frequency. These "privileged scaffolds" serve as foundational blueprints from which a vast diversity of bioactive compounds can be constructed. The pyrazole ring is a quintessential example of such a scaffold, forming the core of numerous FDA-approved therapeutics. This guide delves into the chemical properties and synthetic utility of a particularly valuable, yet deceptively simple, pyrazole derivative: 3-(bromomethyl)-1H-pyrazole .

This document is crafted not as a mere recitation of data, but as a technical narrative for the practicing researcher. We will explore the causality behind its synthesis, the logic of its reactivity, and the strategic considerations for its deployment in complex molecular design. Every piece of data and every protocol is presented with the aim of providing a self-validating system of knowledge, grounded in established chemical principles and supported by authoritative references.

Core Chemical & Physical Identity

This compound is a bifunctional molecule featuring the aromatic pyrazole heterocycle and a reactive bromomethyl group. This combination makes it an exceptional building block for introducing the pyrazole-3-yl-methyl moiety into larger molecules.

| Property | Value | Source(s) |

| CAS Number | 102846-12-8 | [1] |

| Molecular Formula | C₄H₅BrN₂ | N/A |

| Molecular Weight | 161.00 g/mol | [2] |

| Appearance | Off-white to light yellow solid or liquid | N/A |

| Storage Temperature | 2-8°C, under inert atmosphere | N/A |

Synthesis Pathway: From Alcohol to Activated Halide

The most direct and logical synthetic route to this compound is the substitution of the hydroxyl group from its precursor, 3-(hydroxymethyl)-1H-pyrazole. This transformation leverages well-established chemistry for converting primary alcohols into alkyl bromides. Reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are ideal for this purpose as they facilitate a clean Sₙ2 reaction, minimizing side reactions that could arise from carbocation intermediates under strongly acidic conditions (e.g., using HBr).[2][3][4][5]

The choice of PBr₃ is often favored for its efficacy with primary alcohols and relatively mild conditions.[4][5] The mechanism involves the activation of the alcohol's hydroxyl group by phosphorus, turning it into an excellent leaving group (a phosphite ester). The bromide ion, liberated during this activation step, then acts as the nucleophile in a classic backside attack on the methylene carbon, resulting in the desired product with inversion of stereochemistry (though not relevant for this achiral molecule).[4]

Caption: Synthetic workflow for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be robust and includes in-process checks for validation.

-

Objective: To synthesize this compound from 3-(hydroxymethyl)-1H-pyrazole.

-

Reagents & Materials:

-

3-(Hydroxymethyl)-1H-pyrazole (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq - Note: PBr₃ delivers 3 eq of bromide)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

-

-

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-(hydroxymethyl)-1H-pyrazole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the initial exothermic reaction between the alcohol and PBr₃.

-

Reagent Addition: Add phosphorus tribromide (0.4 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature below 5°C during the addition.

-

Causality Check: Slow addition prevents a rapid temperature increase which could lead to side product formation.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the more polar starting material spot and the appearance of a less polar product spot indicates completion.

-

Validation System: TLC provides a real-time check on the conversion, preventing premature or unnecessarily long reaction times.

-

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a flask containing crushed ice and saturated NaHCO₃ solution. This will neutralize the acidic byproducts (H₃PO₃) and quench any remaining PBr₃.

-

Safety Note: Quenching is exothermic and will release gas (CO₂). Perform this step slowly in a well-ventilated fume hood.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography if necessary, using a solvent system such as ethyl acetate/hexane.

-

Reactivity Profile: The Pyrazole as both Director and Spectator

The primary utility of this compound stems from its function as a potent alkylating agent . The CH₂Br group is an excellent electrophile, readily participating in Sₙ2 reactions with a wide range of nucleophiles.

Caption: Primary reactivity of this compound.

The pyrazole ring itself plays a dual role. Primarily, it acts as the core scaffold being introduced. However, the two nitrogen atoms present a secondary site of reactivity. The "pyrrole-like" nitrogen (N1) bears a proton and can be deprotonated to form an anion, which is itself a potent nucleophile. This means that under basic conditions, N-alkylation can compete with the desired Sₙ2 reaction at the bromomethyl group, potentially leading to oligomerization or reaction with another electrophile.

Strategic Considerations for Researchers:

-

Protecting Groups: For reactions where N-alkylation is a concern, protection of the pyrazole N-H (e.g., as a BOC or ethoxyethyl derivative) may be necessary.[6]

-

Base Selection: When using a base to deprotonate a separate nucleophile, a non-nucleophilic, sterically hindered base can minimize competitive deprotonation of the pyrazole N-H.

-

Regioselectivity: The pyrazole ring directs the reactivity. The bromomethyl group is at the 3-position, which is electronically distinct from the 4 and 5 positions, ensuring specific and predictable derivatization.[7]

Application in Drug Discovery: Building Bioactive Molecules

The pyrazole nucleus is a cornerstone of medicinal chemistry, found in drugs targeting a vast array of conditions.[8][9] this compound provides a direct route to tether this valuable pharmacophore to other molecular fragments, enabling the exploration of structure-activity relationships (SAR).

-

Linker Chemistry: The "-CH₂-" group acts as a simple, flexible, and stable linker connecting the pyrazole ring to a nucleophilic atom (O, N, S) on another part of a molecule. This is a common strategy in the design of kinase inhibitors, GPCR ligands, and other targeted therapies.

-

Scaffold Hopping: Researchers can use this reagent to replace other heterocyclic systems with a pyrazole-methyl unit to investigate changes in potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties.

-

Fragment-Based Drug Design (FBDD): In FBDD, small fragments that bind to a biological target are identified and then elaborated upon. This compound is an ideal "warhead" for growing a fragment that contains a nucleophilic site, introducing the pyrazole moiety to explore beneficial interactions with the target protein.

Spectroscopic Characterization

Accurate identification is paramount. The following are the expected NMR spectral characteristics for this compound, based on established data for related pyrazole structures.[10][11]

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

| ¹H NMR | -CH₂- | ~4.6 - 4.8 | Singlet (s) | N/A | The methylene protons are deshielded by the adjacent bromine atom and the pyrazole ring. |

| H4 | ~6.3 - 6.5 | Doublet (d) or Triplet (t) | J ≈ 2-3 Hz | Coupled to H5. | |

| H5 | ~7.5 - 7.7 | Doublet (d) or Triplet (t) | J ≈ 2-3 Hz | Coupled to H4. | |

| N-H | >10 (broad) | Singlet (br s) | N/A | Often broad and may exchange with D₂O. | |

| ¹³C NMR | -CH₂- | ~25 - 30 | N/A | N/A | The chemical shift is influenced by the attached bromine. |

| C3 | ~145 - 150 | N/A | N/A | The carbon bearing the bromomethyl group. | |

| C4 | ~105 - 110 | N/A | N/A | ||

| C5 | ~130 - 135 | N/A | N/A |

Safety & Handling

As an alkylating agent, this compound must be handled with care. Alkylating agents are often toxic and potential mutagens.

-

Hazard Identification: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

-

Handling: Use only in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

References

-

Organic Chemistry Data. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]

-

IP.com. (n.d.). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Retrieved from [Link]

- Google Patents. (n.d.). US5384415A - Process for the preparation of brominated compounds, especially from alcohols.

-

Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Krasavin, M., et al. (2018). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Retrieved from [Link]

-

Çetin, A. (2017). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]

-

Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry. Retrieved from [Link]

-

Jalilian, A. R., et al. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from [Link]

-

Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Retrieved from [Link]

-

Pretsch, E., et al. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1-methyl-1H-pyrazole. Retrieved from [Link]

-

MDPI. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

-

Maccallini, C., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 3-(bromomethyl)-1H-pyrazole

An In-depth Technical Guide to the Synthesis of 3-(Bromomethyl)-1H-pyrazole

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal and agrochemical research. Its utility stems from the dual reactivity of the pyrazole core, a known pharmacophore, and the versatile bromomethyl group, which serves as an electrophilic handle for introducing the pyrazole moiety into larger, more complex molecules. The pyrazole scaffold is a privileged structure found in a wide array of pharmacological agents, including anti-inflammatory, antipsychotic, and anticancer drugs.[1][2][3][4] This guide provides a comprehensive technical overview of the principal synthetic methodologies for preparing this compound, with a focus on mechanistic rationale, detailed experimental protocols, and strategic considerations for researchers in drug development.

Introduction: The Strategic Importance of this compound

The synthesis of functionalized pyrazoles is a cornerstone of drug discovery.[5][6] The this compound derivative is particularly valuable as it acts as a key intermediate for appending the pyrazole ring system via nucleophilic substitution reactions. The bromine atom provides a reactive site for facile functionalization, enabling the exploration of structure-activity relationships (SAR) and the construction of novel bioactive compounds.[1] This guide delineates the most effective and commonly employed synthetic strategies, moving from the direct radical-mediated approach to alternative multi-step sequences, providing researchers with a robust toolkit for accessing this critical intermediate.

Primary Synthetic Route: Radical Bromination of 3-Methyl-1H-pyrazole

The most direct and atom-economical route to this compound is the selective free-radical bromination of the methyl group of 3-methyl-1H-pyrazole. This method leverages the relative stability of the resulting pyrazolyl-methyl radical.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism. The choice of reagents is critical to favor substitution at the methyl group (allylic-type position) over electrophilic addition to the electron-rich pyrazole ring.

-

Initiation: A radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate initial radicals. These radicals then react with the brominating agent to produce a bromine radical (Br•).

-

Propagation:

-

The highly reactive bromine radical abstracts a hydrogen atom from the methyl group of 3-methyl-1H-pyrazole. This forms a resonance-stabilized pyrazolyl-methyl radical, a key intermediate that favors this reaction pathway.

-

This pyrazolyl-methyl radical then reacts with a molecule of the brominating agent, such as N-Bromosuccinimide (NBS), to yield the desired product, this compound, and a new succinimidyl radical. The succinimidyl radical can then propagate the chain by reacting with HBr to regenerate a bromine radical.

-

-

Termination: The reaction ceases when two radicals combine.

Causality Behind Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[7] Unlike molecular bromine (Br₂), which can lead to undesired electrophilic aromatic substitution on the pyrazole ring, NBS maintains a very low, steady-state concentration of Br₂ in the reaction medium. This low concentration is crucial for favoring the radical pathway over competitive ionic pathways.[8][9]

-

Solvent: An inert, non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile is used to solubilize the reactants without interfering with the radical chain process.

-

Initiator: AIBN is often preferred over BPO as its decomposition is cleaner and produces less reactive side-products.

Experimental Protocol: Radical Bromination

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-1H-pyrazole (1.0 eq).

-

Reagent Addition: Dissolve the starting material in carbon tetrachloride (approx. 0.1 M concentration). Add N-Bromosuccinimide (1.05–1.1 eq) and AIBN (0.05–0.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Transfer the filtrate to a separatory funnel and wash with an aqueous solution of sodium thiosulfate (10% w/v) to quench any residual bromine, followed by a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.

Data Presentation: Typical Reaction Parameters

| Starting Material | Brominating Agent (eq) | Initiator (eq) | Solvent | Temperature | Typical Yield (%) |

| 3-Methyl-1H-pyrazole | NBS (1.1) | AIBN (0.1) | CCl₄ | Reflux | 75-85 |

| 3-Methyl-1H-pyrazole | NBS (1.1) | BPO (0.1) | Acetonitrile | Reflux | 70-80 |

Visualization: Radical Bromination Workflow

Caption: Workflow for the via radical bromination.

Alternative Route: Halogenation of 3-(Hydroxymethyl)-1H-pyrazole

An alternative strategy involves the conversion of a pre-existing hydroxymethyl group into the desired bromomethyl functionality. This two-step approach is particularly useful when the starting material, 3-(hydroxymethyl)-1H-pyrazole, is more readily available or when the substrate contains functional groups incompatible with radical conditions.

Rationale and Mechanism

This method relies on standard alcohol-to-alkyl halide conversion reactions. Reagents like phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (the Appel reaction) are highly effective.

Mechanism with PBr₃: The reaction proceeds via an Sₙ2 pathway. The oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of PBr₃. This forms a good leaving group, which is subsequently displaced by a bromide ion attacking the electrophilic carbon of the methylene group.

Experimental Protocol: PBr₃ Method

-

Setup: Dissolve 3-(hydroxymethyl)-1H-pyrazole (1.0 eq) in a dry, aprotic solvent like diethyl ether or THF in a flame-dried flask under an inert atmosphere. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Add phosphorus tribromide (PBr₃, approx. 0.4 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates full consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly pouring it over crushed ice, followed by the cautious addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography to yield this compound.

Visualization: Hydroxymethyl Route Workflow

Caption: Two-step synthesis via the 3-(hydroxymethyl)-1H-pyrazole intermediate.

Strategic Consideration: The Role of N-Protection

The pyrazole ring contains an acidic N-H proton that can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. Furthermore, in subsequent alkylation or acylation reactions, the presence of the N-H can lead to a mixture of N-1 and N-2 substituted isomers, complicating purification and reducing the yield of the desired regioisomer.

Rationale for Protection:

-

Prevent Side Reactions: Protects the acidic proton from deprotonation by bases.

-

Ensure Regiocontrol: Guarantees that subsequent functionalization occurs at the desired nitrogen atom.

-

Improve Solubility: Some protecting groups can enhance solubility in organic solvents.

A recently developed green chemistry approach involves the solvent- and catalyst-free protection of pyrazole using 2,3-dihydropyran to install a tetrahydropyranyl (THP) group, which can be followed by a high-yield lithiation/alkylation/deprotection sequence in the same pot.[10][11]

Visualization: General Protected Synthesis Workflow

Caption: General workflow incorporating N-protection and deprotection steps.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

-

¹H NMR: The most characteristic signal is a singlet for the benzylic-type methylene protons (-CH₂Br), typically appearing around δ 4.5-4.7 ppm. Other signals will include two distinct aromatic protons for the pyrazole ring and, if unprotected, a broad singlet for the N-H proton.

-

¹³C NMR: The spectrum will show a signal for the -CH₂Br carbon around δ 25-30 ppm, along with signals for the pyrazole ring carbons.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity ([M]+ and [M+2]+) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Conclusion

The is a well-established but nuanced process that is fundamental to the development of novel therapeutics. The direct radical bromination of 3-methyl-1H-pyrazole with NBS remains the most efficient and preferred method due to its high selectivity and operational simplicity. However, alternative routes proceeding through a 3-(hydroxymethyl) intermediate provide valuable strategic flexibility, particularly for complex substrates. A thorough understanding of the underlying mechanisms and the judicious use of N-protecting groups are paramount for achieving high yields and purity. This guide equips researchers with the foundational knowledge and practical protocols necessary to confidently synthesize this versatile building block for application in their drug discovery programs.

References

-

Pyrazole synthesis . Organic Chemistry Portal. Available from: [Link]

-

Gudimalla, N., et al. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles . RSC Publishing. 2015-02-26. Available from: [Link]

-

Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid . Available from: [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β . 2023-01-20. Available from: [Link]

- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Google Patents.

-

A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives . RSC Publishing. Available from: [Link]

-

Strategy To Prepare 3-Bromo- and 3-Chloropyrazoles . ResearchGate. Available from: [Link]

-

Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles . Semantic Scholar. 2015-03-04. Available from: [Link]

-

Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole | Request PDF . ResearchGate. Available from: [Link]

-

Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry . Available from: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . NIH. Available from: [Link]

-

Synthesis of Some New Pyrazoles . DergiPark. Available from: [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents . NIH. Available from: [Link]

-

Sunitha, T., et al. Pyrazole Scaffolds: A promising frontier in drug discovery . Connect Journals. 2024. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . MDPI. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery . PMC - PubMed Central. 2023-11-07. Available from: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . MDPI. Available from: [Link]

-

N-Bromosuccinimide (NBS) . Organic Chemistry Portal. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 8. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 10. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]

A Technical Guide to 3-(bromomethyl)-1H-pyrazole: A Versatile Building Block in Medicinal Chemistry

Abstract: This guide provides an in-depth technical overview of 3-(bromomethyl)-1H-pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its fundamental chemical structure, unique identifiers, and physicochemical properties. A detailed synthesis protocol is presented, accompanied by an analysis of its chemical reactivity, focusing on its utility as a versatile electrophilic synthon. The pivotal role of the pyrazole scaffold in modern drug discovery is discussed, highlighting the application of this specific reagent in constructing complex bioactive molecules. This document consolidates essential spectroscopic, safety, and handling information to provide a comprehensive resource for laboratory applications.

Core Chemical Identity and Physicochemical Properties

This compound is a five-membered heterocyclic compound distinguished by a pyrazole ring functionalized with a bromomethyl group at the C3 position. This arrangement confers significant reactivity, making it a valuable intermediate. The presence of the N-H proton allows for tautomerism and provides a site for further derivatization.

Chemical Structure:

Figure 1. Molecular structure of this compound.

The key identifiers and properties of this compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 102846-12-8 | [1][2] |

| Molecular Formula | C₄H₅BrN₂ | [2] |

| Molecular Weight | 161.00 g/mol | [2] |

| Appearance | Off-white to light yellow solid or liquid | [3] |

| Storage Temperature | 2-8°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the corresponding precursor, 3-methyl-1H-pyrazole. This transformation leverages well-established methodologies in organic synthesis, most commonly employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Causality of Experimental Choices:

-

Solvent: Carbon tetrachloride (CCl₄) or another non-polar solvent is chosen because it does not react with the brominating agent and effectively dissolves the starting material. Its inert nature is critical to prevent side reactions.

-

Reagents: NBS is the preferred brominating agent for allylic and benzylic positions due to its ability to provide a low, constant concentration of bromine radicals, which minimizes side reactions like aromatic bromination. AIBN is used as a thermal initiator to start the radical chain reaction at a controlled rate upon heating.

-

Reaction Control: The reaction is typically run under reflux to provide the necessary thermal energy for AIBN decomposition and propagation of the radical chain reaction. Monitoring by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of over-brominated byproducts.

Experimental Protocol: Radical Bromination

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methyl-1H-pyrazole (1.0 eq) in anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue via silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Generalized S_N2 reaction pathway with an amine.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. [4][5][6]Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. [6][7]Many top-selling drugs, such as the kinase inhibitors ibrutinib and ruxolitinib, feature a pyrazole core, underscoring its importance. [5][8] this compound serves as a critical starting material for synthesizing libraries of pyrazole-containing compounds. Its role as a reactive intermediate allows for:

-

Linker Chemistry: It can be used to connect the pyrazole pharmacophore to other molecular fragments or a solid support for combinatorial chemistry.

-

Structure-Activity Relationship (SAR) Studies: The ease of its derivatization enables researchers to rapidly generate analogues to probe the SAR of a lead compound.

-

Synthesis of Key Intermediates: It is a precursor for more complex intermediates, such as those used in the synthesis of modern insecticides like chlorantraniliprole, which highlights its value in agrochemical research as well. [4][9][10][11]

Spectroscopic Characterization

Authenticating the structure of this compound is crucial. Below are the expected signals in ¹H and ¹³C NMR spectroscopy, which are the primary methods for structural elucidation.

| Spectroscopy Data | Expected Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | ~7.6 (d, 1H, pyrazole C5-H)~6.4 (d, 1H, pyrazole C4-H)~4.6 (s, 2H, -CH₂Br)Broad singlet (1H, N-H) |

| ¹³C NMR | ~140 (pyrazole C3)~130 (pyrazole C5)~106 (pyrazole C4)~25 (-CH₂Br) |

Note: Exact chemical shifts may vary depending on the solvent and concentration. Data is inferred from typical values for similar pyrazole structures. [12]

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate care in a laboratory setting. It is classified as hazardous, and all handling should occur inside a chemical fume hood with appropriate personal protective equipment (PPE).

| Hazard Category | GHS Hazard Statements | Precautionary Codes |

| Acute Toxicity / Irritation | H302: Harmful if swallowed.<[13][14][15]br>H315: Causes skin irritation.<[13][14][15]br>H319: Causes serious eye irritation.<[13][14][15]br>H335: May cause respiratory irritation. [13][14][15] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.<[13]br>P280: Wear protective gloves/eye protection/face protection.<[13]br>P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.<[13]br>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13] |

Always consult the most current Safety Data Sheet (SDS) from the supplier before use. [2][16][17]

Conclusion

This compound is a high-value, versatile chemical intermediate whose significance is firmly rooted in the proven success of the pyrazole scaffold in pharmacotherapy. Its straightforward synthesis and predictable reactivity as an electrophilic alkylating agent make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, handling requirements, and synthetic utility, as outlined in this guide, empowers researchers to effectively leverage this compound in the rational design and discovery of next-generation therapeutics and other advanced chemical applications.

References

-

PubChem, National Center for Biotechnology Information. 3-Bromo-1-methyl-1H-pyrazole Compound Summary. [Link]

-

IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. [Link]

-

Chem-Space. MSDS of this compound. [Link]

- Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

PubChem, National Center for Biotechnology Information. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole Compound Summary. [Link]

-

ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

-

PubChem, National Center for Biotechnology Information. 3-bromo-1H-pyrazole Compound Summary. [Link]

-

PubChem, National Center for Biotechnology Information. 3-Bromo-1,5-dimethyl-1H-pyrazole Compound Summary. [Link]

-

G. Brahmachari. Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

-

T. Sunitha, et al. Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Bionature. [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). [Link]

-

Semantic Scholar. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

-

MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). [Link]

Sources

- 1. 102846-12-8|this compound|BLD Pharm [bldpharm.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 3-BROMOMETHYL-1-METHYL-1H-PYRAZOLE | 102846-13-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. mdpi.com [mdpi.com]

- 8. Pyrazole: an emerging privileged scaffold in drug discovery. | Semantic Scholar [semanticscholar.org]

- 9. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 10. 3-BROMO-1H-PYRAZOLE CAS#: 14521-80-3 [m.chemicalbook.com]

- 11. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. biosynth.com [biosynth.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. 3-bromo-1H-pyrazole | C3H3BrN2 | CID 1201443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

The Genesis of a Therapeutic Powerhouse: An In-depth Technical Guide to the Discovery and History of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold, a seemingly simple five-membered aromatic heterocycle, represents a cornerstone in the edifice of modern medicinal and agricultural chemistry. Its journey from a laboratory curiosity in the late 19th century to a privileged core in a multitude of blockbuster drugs and essential agrochemicals is a testament to the power of synthetic innovation and the relentless pursuit of therapeutic solutions. This guide eschews a conventional chronological narrative, instead opting for a holistic exploration of the pivotal moments, key scientific minds, and the underlying chemical principles that have cemented the legacy of pyrazole derivatives. We will dissect the seminal Knorr synthesis, explore the evolution of synthetic methodologies, and illuminate the mechanistic pathways that these versatile molecules modulate to exert their profound biological effects.

The Spark of Discovery: Ludwig Knorr and the Birth of Pyrazolones

The story of pyrazoles is inextricably linked to the German chemist Ludwig Knorr. In 1883, his work on the condensation of β-ketoesters with hydrazine derivatives led to the first synthesis of a substituted pyrazole.[1] This reaction, now famously known as the Knorr pyrazole synthesis , was not merely an academic exercise; it was the dawn of a new era in medicinal chemistry.[1][2] Knorr's initial synthesis of 1-phenyl-3-methyl-5-pyrazolone laid the foundation for an entire class of compounds that would soon find widespread application.[1]

The true impact of Knorr's discovery was realized with his synthesis of Antipyrine (phenazone) in 1883.[3][4] This pyrazolone derivative, resulting from the condensation of phenylhydrazine with ethyl acetoacetate followed by methylation, emerged as the first synthetic drug and became the most widely used analgesic and antipyretic until the advent of Aspirin.[3][4] The commercial success of Antipyrine underscored the therapeutic potential of this novel heterocyclic system and catalyzed further research into its derivatives.

The Knorr Pyrazole Synthesis: A Foundational Protocol

The elegance and versatility of the Knorr synthesis lie in its straightforward approach to constructing the pyrazole ring. The reaction typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, leading to the formation of the pyrazole core through a cyclization and dehydration sequence.[2][5][6]

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Based on Knorr's 1883 Publication)

-

Reactants:

-

Phenylhydrazine (100 g)

-

Ethyl acetoacetate (125 g)

-

-

Procedure:

-

Combine phenylhydrazine and ethyl acetoacetate in a suitable reaction vessel at ambient temperature.[1]

-

Allow the mixture to stand, during which an initial condensation reaction occurs, forming an oily product and water.[1]

-

Separate the water from the oily condensation product.[1]

-

Heat the oily product in a water bath. A vigorous reaction ensues, leading to the formation of a solid mass upon cooling.[1]

-

Recrystallize the solid product from hot water to obtain purified 1-phenyl-3-methyl-5-pyrazolone.

-

Causality Behind Experimental Choices:

-

The use of a β-ketoester (ethyl acetoacetate) provides the necessary 1,3-dicarbonyl functionality for the cyclization reaction with the two nitrogen atoms of phenylhydrazine.

-

The initial condensation at ambient temperature allows for the formation of the hydrazone intermediate before the more vigorous, heat-induced cyclization and dehydration.

-

Heating in a water bath provides controlled energy input for the intramolecular cyclization and subsequent elimination of water to form the stable aromatic pyrazole ring.

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Phenylhydrazine | 108.14 | 100 | ~0.925 |

| Ethyl acetoacetate | 130.14 | 125 | ~0.960 |

Table 1: Reactant quantities from Knorr's original synthesis.

Figure 1: Simplified workflow of the Knorr Pyrazole Synthesis.

Evolution of Synthetic Strategies: Beyond Knorr

While the Knorr synthesis remains a cornerstone, the drive for greater efficiency, regioselectivity, and substrate scope has led to the development of numerous other methods for pyrazole synthesis.

-

Pechmann Pyrazole Synthesis: In 1898, Hans von Pechmann reported the synthesis of the parent pyrazole by reacting acetylene with diazomethane. This method, and its variations using substituted acetylenes and diazo compounds, provides an alternative route to the pyrazole core.

-

Reaction of α,β-Unsaturated Carbonyls: The reaction of α,β-unsaturated aldehydes and ketones with hydrazines offers another pathway to pyrazoles, typically proceeding through a pyrazoline intermediate that is subsequently oxidized.[5]

-

1,3-Dipolar Cycloadditions: This modern approach involves the reaction of a 1,3-dipole, such as a diazoalkane, with a dipolarophile, like an alkyne, to construct the pyrazole ring with high regioselectivity.[7]

These varied synthetic approaches have provided chemists with a powerful toolkit to generate a vast library of pyrazole derivatives with diverse substitution patterns, a crucial factor in the discovery of novel therapeutic agents.

The Pharmacological Ascendancy of Pyrazole Derivatives

The initial success of Antipyrine was just the beginning. The pyrazole nucleus has since been identified as a "privileged scaffold" in drug discovery, appearing in a wide array of drugs with diverse therapeutic applications.[7][8][9][10]

Anti-inflammatory Agents: The COX-2 Inhibition Saga

A pivotal moment in the history of pyrazole-based drugs was the development of selective cyclooxygenase-2 (COX-2) inhibitors . The discovery that the COX enzyme has two isoforms, COX-1 (constitutively expressed and involved in gastrointestinal protection) and COX-2 (induced during inflammation), spurred the search for drugs that could selectively inhibit COX-2, thereby reducing inflammation and pain without the gastrointestinal side effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

This research culminated in the discovery of Celecoxib (Celebrex), a diaryl-substituted pyrazole, by a team at Searle (a division of Monsanto) led by John Talley.[11] Launched in 1998, Celecoxib became a blockbuster drug for the treatment of arthritis and pain.[11]

Figure 2: Mechanism of COX-2 inhibition by Celecoxib.

A Spectrum of Therapeutic Applications

The versatility of the pyrazole scaffold extends far beyond anti-inflammatory action. Pyrazole derivatives have been successfully developed as:

-

Anticancer agents: Larotrectinib, a fused pyrimidine-pyrazole derivative, is a potent inhibitor of tropomyosin kinase receptors used to treat various solid tumors.[12]

-

Antiviral agents: Novel pyrazole derivatives have shown efficacy against viruses like the measles virus.[7][9]

-

Antidepressants and Antipsychotics: The pyrazole core is present in drugs targeting the central nervous system.[7][8]

-

Erectile Dysfunction Treatment: Sildenafil (Viagra), a pyrimidine-fused pyrazole, is a well-known phosphodiesterase-5 inhibitor.[12]

Pyrazoles in Agriculture: Protecting the World's Food Supply

The impact of pyrazole derivatives is not confined to human medicine. They have a long and successful history in the agrochemical industry as herbicides, insecticides, and fungicides.[7][9] For instance, pyrazole-containing compounds like pyrazolynate and pyrazoxyfen were introduced as herbicides in the 1980s.[13] The structural diversity achievable with pyrazole chemistry has allowed for the development of targeted pesticides that are essential for modern agriculture.

The Future of Pyrazole Chemistry

The journey of pyrazole derivatives from Knorr's laboratory to a global therapeutic and agricultural staple is a compelling narrative of scientific progress. The ongoing exploration of novel synthetic methodologies, including transition-metal catalysis and photoredox reactions, continues to expand the chemical space accessible to researchers.[14] The inherent versatility and proven track record of the pyrazole scaffold ensure that it will remain a focal point for the discovery of new and improved drugs and agrochemicals for the foreseeable future.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

-

Ludwig Knorr. Wikipedia. [Link]

-

The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Ovidius University Annals of Chemistry.

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

-

Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Knorr pyrrole synthesis. Wikipedia. [Link]

-

A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science and Engineering Technology. [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Discovery and development of cyclooxygenase-2 inhibitors. Wikipedia. [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). SlideShare. [Link]

-

Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]

- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.

-

Chemistry of Antipyrine. ResearchGate. [Link]

-

Pechmann Pyrazole Synthesis. Organic Chemistry Portal. [Link]

-

COX-2 chronology. Arthritis Research & Therapy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Ludwig Knorr - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 12. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Properties of Brominated Pyrazoles for Drug Discovery

Abstract

Brominated pyrazoles are foundational building blocks in modern medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents, while the bromine atom serves as a versatile synthetic handle for diversification through a host of cross-coupling reactions.[1][2] This guide provides an in-depth examination of the synthesis, physical properties, and chemical reactivity of brominated pyrazoles. We will explore the causality behind synthetic strategies, delve into their rich reactivity in palladium-catalyzed cross-coupling reactions, and present key physicochemical data in a structured format. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of these critical intermediates.

Introduction: The Strategic Value of Brominated Pyrazoles

The pyrazole ring system is a cornerstone of contemporary drug design, featured in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and neurological drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for engaging with biological targets.

The introduction of a bromine atom onto the pyrazole core dramatically enhances its synthetic utility. Bromine's primary role is that of a "versatile leaving group" in transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, a critical capability for exploring structure-activity relationships (SAR) during lead optimization. Brominated pyrazoles are key intermediates for creating diverse libraries of compounds for high-throughput screening and are indispensable in the synthesis of complex pharmaceutical candidates.[2][3]

Synthesis of Brominated Pyrazoles: A Methodological Overview

The preparation of brominated pyrazoles can be broadly categorized into two approaches: direct bromination of a pre-formed pyrazole ring and cyclization of acyclic precursors to form the brominated heterocycle in one pot.

Electrophilic Bromination of Pyrazoles

The most common method for synthesizing brominated pyrazoles is the direct electrophilic substitution on the electron-rich pyrazole ring.[1]

-

Regioselectivity: For an unsubstituted pyrazole, electrophilic attack occurs preferentially at the C4 position, which has the highest electron density.[1][4] Positions 3 and 5 are comparatively electron-deficient due to the influence of the adjacent nitrogen atoms.[4] Achieving substitution at the C3 or C5 positions often requires the C4 position to be blocked first.[5]

-

Brominating Agents: A variety of reagents can be employed, with the choice depending on the desired reactivity and the substrate's sensitivity.

-

Elemental Bromine (Br₂): A powerful and common brominating agent.[1]

-

N-Bromosuccinimide (NBS): A milder and more selective solid reagent, often preferred for its ease of handling.[1][3]

-

N-Bromosaccharin: A stable and highly reactive solid brominating agent.[3]

-

Electrochemical Bromination: An alternative method involves the electrolysis of sodium bromide (NaBr) solutions, which generates the brominating species in situ. This technique has been shown to produce high yields of 4-bromopyrazoles.[6]

-

Workflow for Pyrazole Bromination

The following diagram illustrates the general workflow for the electrophilic bromination of a pyrazole core.

Caption: General workflow for the electrophilic bromination of pyrazoles.

Physical and Structural Properties

The physical properties of brominated pyrazoles are critical for their handling, storage, and application in subsequent reactions.

General Characteristics and Tabulated Data

4-Bromopyrazole, a common representative, typically appears as a white to cream crystalline powder.[2][7] Key physical data for this and other isomers are summarized below.

| Property | 4-Bromopyrazole | 3-Bromo-1H-pyrazole |

| CAS Number | 2075-45-8[7][8] | 14521-93-0 |

| Molecular Formula | C₃H₃BrN₂[8] | C₃H₃BrN₂ |

| Molecular Weight | 146.97 g/mol [8][9] | 146.97 g/mol |

| Appearance | White to cream crystalline powder[7] | - |

| Melting Point | 93-100 °C[7][8][10][11] | - |

| Boiling Point | 250-260 °C[7][10][11] | - |

| Solubility | Slightly soluble in water[10][11]; Soluble in methanol | - |

| pKa | 12.71 ± 0.50 (Predicted)[7] | - |

Spectroscopic Profile

-

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the pyrazole ring protons are influenced by the bromine substituent. In ¹³C NMR, the carbon atom bearing the bromine atom exhibits a characteristic shift.

-

UV-Visible Spectroscopy: Brominated pyrazoles typically exhibit maximum absorption in the range of 203-206 nm, corresponding to π→π* transitions within the aromatic ring.[4]

-

Mass Spectrometry: The mass spectrum of brominated pyrazoles is characterized by the distinctive isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), which results in two molecular ion peaks (M and M+2) of nearly equal intensity.[12]

X-ray Crystallography and Supramolecular Structure

Single-crystal X-ray diffraction provides definitive structural information.[13][14] Studies on 4-halopyrazoles reveal that their crystal packing is dominated by hydrogen bonding. 4-Bromopyrazole is isostructural with 4-chloropyrazole, forming trimeric hydrogen-bonding motifs in the solid state.[15] This contrasts with 4-fluoro- and 4-iodopyrazole, which form catemeric (chain-like) structures.[15] These non-covalent interactions are crucial for understanding the solid-state properties of these compounds.

Chemical Properties and Reactivity in Cross-Coupling Reactions

The true power of brominated pyrazoles is realized in their application as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is readily activated by palladium catalysts, enabling the formation of diverse molecular architectures.[3][16]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most widely used reaction for C-C bond formation involving bromopyrazoles, reacting them with boronic acids or their esters.[17][18]

-

Causality of Protocol Choices:

-

Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd(dba)₂, is required.[19]

-

Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich ligands often improve reaction efficiency.

-

Base: A base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.[18]

-

-

Reactivity Trend: The reactivity of halopyrazoles in Suzuki coupling generally follows the trend of C-X bond strength: I > Br > Cl.[16] While 4-iodopyrazoles are more reactive, 4-bromopyrazoles offer a good balance of reactivity, stability, and cost-effectiveness.[16] Generally, 3-bromopyrazoles tend to react faster than 4-bromopyrazoles.[17]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira reaction couples terminal alkynes with aryl halides, providing direct access to arylalkynes, a valuable motif in medicinal chemistry.[20]

-

Causality of Protocol Choices:

-

Dual Catalysis: The reaction classically employs a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).[20][21] The copper acetylide is formed first, which then undergoes transmetalation with the palladium complex.

-

Base: An amine base, such as triethylamine or diisopropylamine, is typically used, serving both as a base and often as the solvent.[21]

-

Copper-Free Variants: Modern protocols have been developed to avoid the use of copper, which can sometimes lead to side reactions like alkyne homocoupling. These systems rely on highly active palladium/ligand catalysts.[22]

-

Caption: Simplified catalytic cycles in the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is one of the most powerful methods for constructing aryl-amine bonds, coupling an amine with an aryl halide.[23][24] It is particularly important for synthesizing aminopyrazoles, which are common in kinase inhibitors.[25]

-

Causality of Protocol Choices:

-

Ligand is Key: The success of Buchwald-Hartwig amination hinges on the choice of phosphine ligand. Unprotected, nitrogen-rich heterocycles like pyrazole can be inhibitory to palladium catalysts.[17] The development of sterically hindered, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos) has been critical for achieving efficient coupling with these challenging substrates under mild conditions.[26]

-

Base: A strong, non-nucleophilic base like NaOt-Bu, KOt-Bu, or LiHMDS is typically required to deprotonate the amine and facilitate the catalytic cycle.[24][27]

-

Substrate Scope: The methodology has been successfully applied to couple 3- and 4-bromopyrazoles with a wide range of aliphatic, aromatic, and heteroaromatic amines.[26]

-

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

Brominated pyrazoles are far more than simple halogenated heterocycles; they are enabling tools for chemical innovation. Their predictable physical properties, well-understood synthesis, and, most importantly, their versatile reactivity in cross-coupling chemistry make them indispensable intermediates in the quest for novel therapeutics. A thorough understanding of the principles governing their synthesis and reactivity, particularly the nuances of catalyst and ligand selection for cross-coupling reactions, empowers researchers to efficiently navigate complex synthetic challenges and accelerate the drug discovery process.

Appendix: Representative Experimental Protocols

Protocol 1: Synthesis of 4-Bromopyrazole via Electrophilic Bromination

This protocol is a representative example based on common laboratory procedures.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add pyrazole (1.0 eq) and a suitable solvent such as chloroform or carbon tetrachloride.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of elemental bromine (Br₂) (1.0 eq) in the same solvent dropwise over 30 minutes. The disappearance of the bromine color indicates consumption.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-bromopyrazole.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromopyrazole

This protocol is adapted from established methodologies for Suzuki coupling of N-rich heterocycles.[17]

-

Setup: In an oven-dried vial under an inert atmosphere (e.g., Argon), combine 4-bromopyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (K₃PO₄) (2.0 eq), and the palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-2 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).[17]

-

Reaction: Seal the vial and heat the reaction mixture to the required temperature (e.g., 60-100 °C) with vigorous stirring for the specified time (e.g., 5-24 hours). Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by flash column chromatography on silica gel to obtain the desired 4-arylpyrazole product.

References

-

CAS Common Chemistry. (n.d.). 4-Bromopyrazole. Retrieved January 15, 2026, from [Link]

-

ChemBK. (2024). 4-Bromo pyrazole. Retrieved January 15, 2026, from [Link]

-

LookChem. (n.d.). 4-Bromopyrazole, cas 2075-45-8. Retrieved January 15, 2026, from [Link]

-

Lyalin, B. V., Petrosyan, V. A., & Ugrak, B. I. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Russian Journal of Electrochemistry, 46(2), 123–129. Available from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16498–16506. Available from [Link]

-

Martinez, R., et al. (2014). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Revista de la Sociedad Química de México, 58(1), 60-64. Available from [Link]

-

Khera, R., Ali, A., et al. (2011). Efficient and site-selective synthesis of 3,4,5-triaryl-pyrazoles, 3,5-diaryl-4-bromopyrazoles and 5-aryl-3,4-dibromopyrazoles. Tetrahedron, 67(41), 7957-7964. Available from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved January 15, 2026, from [Link]

-

ChemBeats. (n.d.). Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate. Retrieved January 15, 2026, from [Link]

-

Legon, A. C., & Walker, N. R. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214304. Available from [Link]

-

Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 8(7), 1395–1398. Available from [Link]

-

Oh, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4693. Available from [Link]

-

Bulychev, A., et al. (2022). Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][6][8][10]triazines. Journal of Chemical Crystallography, 53, 1-13. Available from [Link]

- Google Patents. (2020). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.

-

Oh, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4693. Available from [Link]

-

Black, D. StC., et al. (1983). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Inorganica Chimica Acta, 77, L123-L124. Available from [Link]

-

Holliday, B. J., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1094. Available from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved January 15, 2026, from [Link]

-

Coldham, I., et al. (2012). Cross Coupling of Bromo Sydnones: Development of a Flexible Route toward Functionalized Pyrazoles. The Journal of Organic Chemistry, 77(15), 6436–6447. Available from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from [Link]

-

Sakakibara, R., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. The Journal of Organic Chemistry, 84(15), 9345–9355. Available from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Retrieved January 15, 2026, from [Link]

-

Niedenzu, K., & Seelig, S. S. (1982). The Bromination of Pyrazabole. DTIC. Available from [Link]

-

ResearchGate. (n.d.). Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 15, 2026, from [Link]

-

Kumar, S., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Journal of Molecular Structure, 1250, 131758. Available from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 15, 2026, from [Link]

-

Jasiński, R., & Barański, A. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. International Letters of Chemistry, Physics and Astronomy, 36, 193-199. Available from [Link]

-

ResearchGate. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved January 15, 2026, from [Link]

-

Semantic Scholar. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved January 15, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 15, 2026, from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved January 15, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 15, 2026, from [Link]

-

Trofimov, B. A., et al. (2021). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 26(11), 3169. Available from [Link]

-

El-Ghozlani, M., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 29(1), 123. Available from [Link]

-

Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved January 15, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scielo.org.mx [scielo.org.mx]

- 4. Buy 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid | 84547-86-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 4-Bromopyrazole, cas 2075-45-8 [lookchem.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

- 11. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Crystal Structure Analysis of 4-Oxo, 4-hydroxy- and 4-alkyl-7-bromopyrazolo[5,1-c][1,2,4]triazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 3-(bromomethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Spectroscopic Overview

The structure of 3-(bromomethyl)-1H-pyrazole, presented below, consists of a five-membered aromatic pyrazole ring substituted with a bromomethyl group at the C3 position. The presence of two nitrogen atoms and the tautomeric nature of the N-H proton significantly influence its spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound in a common solvent like CDCl₃ are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the methylene protons of the bromomethyl group.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~7.6 | d | 1H | H5 |

| ~6.4 | d | 1H | H4 |

| ~4.6 | s | 2H | -CH₂Br |

Interpretation:

-

N-H Proton: The proton on the nitrogen atom is expected to be significantly deshielded and will likely appear as a broad singlet at a downfield chemical shift (~12.5 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential intermolecular exchange.

-

Pyrazole Ring Protons: The two protons on the pyrazole ring, H4 and H5, will appear as doublets due to coupling with each other. H5 is expected to be at a more downfield position (~7.6 ppm) compared to H4 (~6.4 ppm) due to the differing electronic environments within the heterocyclic ring.

-

Bromomethyl Protons: The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet at approximately 4.6 ppm. The electronegative bromine atom causes a significant downfield shift compared to a standard methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 |

| ~131 | C5 |

| ~107 | C4 |

| ~25 | -CH₂Br |

Interpretation:

-

Pyrazole Ring Carbons: The three carbon atoms of the pyrazole ring are expected to have distinct chemical shifts. C3, being attached to the bromomethyl group and a nitrogen atom, is predicted to be the most downfield (~148 ppm). C5 (~131 ppm) and C4 (~107 ppm) will appear at more upfield positions.

-

Bromomethyl Carbon: The carbon of the bromomethyl group is expected to have a chemical shift of around 25 ppm. The attached bromine atom causes a significant downfield shift compared to an unsubstituted methyl group.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will exhibit characteristic absorption bands.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3000 | Medium, Broad | N-H Stretch |

| 3100-3000 | Medium | C-H Stretch (Aromatic) |

| 2950-2850 | Weak | C-H Stretch (Aliphatic) |

| 1600-1450 | Medium-Strong | C=C and C=N Stretch (Ring) |

| 1450-1350 | Medium | C-H Bend (CH₂) |

| 1250-1100 | Strong | C-N Stretch |

| 700-600 | Strong | C-Br Stretch |

Interpretation:

-

N-H Stretch: A broad absorption band in the region of 3150-3000 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrazole ring, with the broadening due to hydrogen bonding.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected between 3100 and 3000 cm⁻¹, while the aliphatic C-H stretches of the bromomethyl group will appear at slightly lower wavenumbers (2950-2850 cm⁻¹).

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the pyrazole ring will give rise to a series of medium to strong absorptions in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A strong absorption band in the lower frequency region of the spectrum, typically between 700 and 600 cm⁻¹, is indicative of the C-Br stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine. There will be two peaks of approximately equal intensity at m/z values corresponding to the molecule containing the ⁷⁹Br and ⁸¹Br isotopes. The calculated monoisotopic mass is approximately 161.97 g/mol .

-

Major Fragmentation Pathways: A primary fragmentation pathway is the loss of the bromine atom to form a stable pyrazolyl-methyl cation. Another likely fragmentation is the loss of HBr.

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocols